molecular formula C13H18FNO B1451523 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine CAS No. 946665-40-3

3-{[(3-Fluorobenzyl)oxy]methyl}piperidine

Cat. No. B1451523
CAS RN: 946665-40-3
M. Wt: 223.29 g/mol
InChI Key: JAUVDOWETJOQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-Fluorobenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol . It falls within the category of organic compounds and is commonly used in proteomics research . The compound’s structure consists of a piperidine ring with a fluorobenzyl group attached via an ether linkage.


Synthesis Analysis

The synthesis of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine involves the reaction of a piperidine derivative with a fluorobenzyl chloride or a fluorobenzyl alcohol. The ether linkage forms during this process, resulting in the desired compound. Detailed synthetic routes and optimization strategies have been explored in the literature .


Molecular Structure Analysis

The molecular structure of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine comprises a six-membered piperidine ring and a fluorobenzyl group. The oxygen atom bridges the two moieties, creating an ether linkage. The fluorine atom on the benzyl group imparts unique properties to the compound, affecting its reactivity and interactions .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present. Researchers have investigated its behavior in diverse reaction conditions, leading to the development of novel derivatives and applications .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and mass spectrometry data aid in structural confirmation .

Safety and Hazards

  • Personal Protective Equipment (PPE) : Researchers should use appropriate PPE when working with this compound .

properties

IUPAC Name

3-[(3-fluorophenyl)methoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12/h1,3,5,7,12,15H,2,4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUVDOWETJOQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Fluorobenzyl)oxy]methyl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Reactant of Route 2
Reactant of Route 2
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Reactant of Route 3
Reactant of Route 3
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Reactant of Route 4
Reactant of Route 4
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Reactant of Route 5
Reactant of Route 5
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Reactant of Route 6
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.